molecular formula C17H24BrNO3 B1674124 Hyoscyamine hydrobromide CAS No. 306-03-6

Hyoscyamine hydrobromide

Cat. No.: B1674124
CAS No.: 306-03-6
M. Wt: 370.3 g/mol
InChI Key: VZDNSFSBCMCXSK-ZPQOTBKHSA-N
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Description

Daturine Hydrobromide, also known as Hyoscyamine Hydrobromide, is a compound with the molecular formula C17H24BrNO3 . It is the 3 (S)-endo isomer of atropine . It is a naturally occurring tropane alkaloid and plant toxin found in certain plants of the family Solanaceae .


Synthesis Analysis

The synthesis of Daturine Hydrobromide involves several steps. The kinetics of its formation, specifically the isomerization of the phenyllactate of 11 in Datura (specifically, in D. inoxia root cultures), are reported to be slow, suggesting that this may be the rate-limiting step in the synthesis .


Molecular Structure Analysis

The molecular structure of Daturine Hydrobromide is complex. Its IUPAC name is [(1 S,5 R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2 S)-3-hydroxy-2-phenylpropanoate;hydrobromide . The molecular weight is 370.3 g/mol .

Scientific Research Applications

Metabolites Identification and Bioactive Compounds

A study on Datura metel L. seeds identified the metabolism of bioactive compounds, including daturataturin A and daturametelin I, among others, in rats. This research provides insight into the pharmacokinetics of these compounds, showing that withanolides undergo hydroxylation or methylation metabolism, whereas amides primarily undergo phase II metabolism such as glucuronidation or sulfation. This study lays the groundwork for understanding the biological transformations these compounds undergo and their potential applications in medicine (S. Xu et al., 2018).

Drug Delivery Systems

Research on graphdiyne nanotubes for drug delivery explored the adsorption of Hyoscyamine (Daturine) along with other drugs, highlighting the potential of graphdiyne nanotubes as effective carriers for drug delivery. The study demonstrated that these nanotubes could significantly adsorb and potentially release drugs like Hyoscyamine, suggesting a novel application for treating diseases such as Parkinson's by utilizing Daturine-related compounds (U. Srimathi et al., 2018).

Anti-inflammatory Applications

A research focused on withanolides from Datura metel L. leaves discovered new compounds with significant anti-inflammatory potential. This study not only expands the understanding of Datura metel's pharmacological properties but also opens up avenues for the development of new anti-inflammatory agents derived from or inspired by Daturine hydrobromide related compounds (Bingyou Yang et al., 2014).

Antimycotic Properties

Investigations into the antimycotic properties of Datura metel have shown that certain fractions of this plant exhibit significant antifungal activities against pathogenic Aspergillus species. This research underlines the potential of Daturine hydrobromide related compounds in developing new antimycotic treatments, contributing valuable knowledge to the field of plant-based antifungal drug development (Rajesh & G. Sharma, 2002).

Mechanism of Action

Hyoscyamine Hydrobromide, also known as Daturine Hydrobromide, is a tropane alkaloid and the levo-isomer of atropine . It is commonly extracted from plants in the Solanaceae or nightshade family .

Target of Action

Hyoscyamine primarily targets muscarinic acetylcholine receptors . These receptors play a crucial role in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract .

Mode of Action

Hyoscyamine works by inhibiting the action of acetylcholine , the main neurotransmitter of the parasympathetic nervous system . It decreases the motility of the gastrointestinal (GI) tract and reduces the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways .

Biochemical Pathways

Hyoscyamine affects the cholinergic pathways by competitively inhibiting the action of acetylcholine at muscarinic receptors . This inhibition leads to a decrease in the activity of the parasympathetic nervous system, which is responsible for stimulating the body’s “rest-and-digest” or “feed and breed” activities.

Pharmacokinetics

Hyoscyamine is completely absorbed from the GI tract following oral or sublingual administration . It has a short duration of action and may need to be given multiple times per day .

Result of Action

The molecular and cellular effects of Hyoscyamine’s action include a decrease in the motility of the GI tract and a reduction in the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways . This results in the relief of various symptoms associated with functional gastrointestinal disorders, biliary and renal colic, and acute rhinitis .

Future Directions

While Daturine Hydrobromide has been used in various treatments due to its antimuscarinic properties, it is not FDA approved . Therefore, future research and development in this area could potentially lead to new therapeutic applications for this compound.

Biochemical Analysis

Biochemical Properties

Hyoscyamine Hydrobromide competitively and non-selectively antagonizes muscarinic receptors in the smooth muscle, cardiac muscle, sino-atrial node, atrioventricular node, exocrine nodes, gastrointestinal tract, and respiratory tract . It interacts with these biomolecules and inhibits the action of acetylcholine, a neurotransmitter, at these sites .

Cellular Effects

This compound influences cell function by reducing the motility of the gastrointestinal (GI) tract and reducing the secretion of acid from the stomach and other fluids from the gastrointestinal tract and airways . It also relaxes the muscles in the walls of the stomach .

Molecular Mechanism

The molecular mechanism of this compound involves binding to muscarinic acetylcholine receptors, blocking their effect . This leads to a range of effects including reduced peristalsis, bladder contraction, salivary secretions, gastric secretions, bronchial secretions, sweating, increased bronchodilation, mydriasis, and cycloplegia .

Temporal Effects in Laboratory Settings

The effects of this compound can persist for up to 24 hours or longer after administration . This is because, after removal of the patch, hyoscyamine in the skin continues to enter the bloodstream .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, the electroencephalogram of the conscious cat remained unaffected by 5 and 10 mg/kg of this compound given intraperitoneally, whereas the levo form in doses from 1 to 4 mg/kg by the same route gave similar effects to atropine .

Metabolic Pathways

This compound is largely unmetabolized, however, a small amount is hydrolyzed into tropine and tropic acid . This indicates that it is involved in metabolic pathways that interact with these enzymes or cofactors .

Transport and Distribution

This compound is readily available in the community as an over-the-counter medication for nausea and vomiting

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Daturine Hydrobromide involves the conversion of Atropine to Daturine, followed by reaction with Hydrobromic acid to form Daturine Hydrobromide.", "Starting Materials": [ "Atropine", "Hydrobromic acid" ], "Reaction": [ "Atropine is reacted with Sodium hydroxide in water to form Tropine", "Tropine is then reacted with Hydrogen peroxide in the presence of a catalyst to form Tropinone", "Tropinone is then reacted with Methylamine to form N-Methyl-3-keto-4,5-epoxytropane", "The N-Methyl-3-keto-4,5-epoxytropane is then reduced with Lithium aluminum hydride to form Daturine", "Daturine is reacted with Hydrobromic acid to form Daturine Hydrobromide" ] }

CAS No.

306-03-6

Molecular Formula

C17H24BrNO3

Molecular Weight

370.3 g/mol

IUPAC Name

[(1S,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H23NO3.BrH/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H/t13-,14-,16+;/m0./s1

InChI Key

VZDNSFSBCMCXSK-ZPQOTBKHSA-N

Isomeric SMILES

CN1[C@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.Br

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.Br

Appearance

Solid powder

306-03-6

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Anaspaz
Atropine Sulfate, 3(S)-endo-Isomer
Atropine, 3(S)-endo-Isomer
Cytospaz
Hyoscyamine
Hyoscyamine Hydrobromide
Hyoscyamine Hydrochloride
Hyoscyamine Sulfate
Hyoscyamine Sulfate Anhydrous

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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